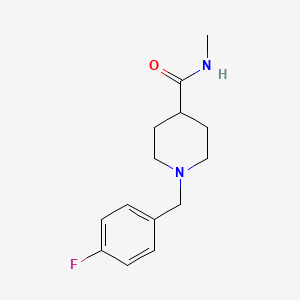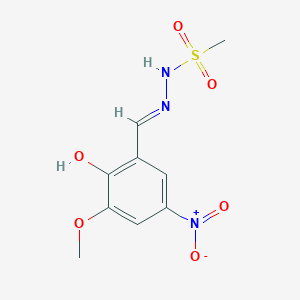
1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound is also known as 4'-fluorococaine, and it has been used in various studies to explore its mechanism of action and potential applications.
作用機序
The mechanism of action of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide involves its interaction with the dopamine transporters in the brain. It has been shown to inhibit the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration is thought to be responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide have been extensively studied. It has been shown to have a high affinity for dopamine transporters, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, it has been shown to have stimulant effects, which may be responsible for its potential abuse liability.
実験室実験の利点と制限
The advantages of using 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide in lab experiments include its high affinity for dopamine transporters, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, it has been used as a reference standard in the development of analytical methods for the detection of cocaine and its derivatives. The limitations of using this compound in lab experiments include its potential abuse liability and the specialized equipment and expertise required for its synthesis.
将来の方向性
There are several future directions for the use of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide in scientific research. One potential area of research is in the development of new treatments for neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, this compound may be used as a reference standard in the development of new analytical methods for the detection of cocaine and its derivatives. Finally, further studies may be conducted to explore the potential abuse liability of this compound and its effects on the brain and behavior.
合成法
The synthesis of 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide involves several steps. The first step involves the synthesis of 4-fluorobenzyl chloride, which is then reacted with N-methyl-4-piperidone to form the intermediate product. The intermediate product is then treated with an acid to form the final product, 1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
1-(4-fluorobenzyl)-N-methyl-4-piperidinecarboxamide has been used in various scientific studies to explore its potential applications. One of the areas where this compound has been extensively studied is in the field of neuroscience. It has been shown to have a high affinity for dopamine transporters, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, it has been used as a reference standard in the development of analytical methods for the detection of cocaine and its derivatives.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16-14(18)12-6-8-17(9-7-12)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILPZTQWFNALGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)


![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol](/img/structure/B5985009.png)
![7-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985016.png)

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5985026.png)
![2-(3,4-dimethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5985031.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B5985065.png)

![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)
